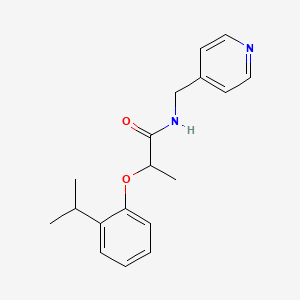
3-methyl-N-(1-propyl-4-piperidinyl)benzamide
説明
3-methyl-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly referred to as MPBP. This compound belongs to the class of piperidine derivatives and has been widely studied for its potential applications in scientific research.
作用機序
MPBP acts as a dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor. This leads to a decrease in dopamine signaling, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. It has also been shown to decrease the activity of certain brain regions, including the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and decision-making.
実験室実験の利点と制限
MPBP has several advantages for use in lab experiments. It is a highly specific dopamine D3 receptor antagonist, which means that it can be used to selectively block the activity of this receptor. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has a low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on MPBP. One area of interest is its potential use in the treatment of addiction and other behavioral disorders. It may also be useful for studying the role of dopamine in other physiological processes, such as learning and memory. Additionally, there may be opportunities to modify the structure of MPBP to improve its pharmacological properties, such as its solubility and half-life.
In conclusion, MPBP is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a dopamine D3 receptor antagonist and has a range of biochemical and physiological effects. While it has some limitations, it also has several advantages for use in lab experiments. There are several future directions for research on MPBP, including its potential use in the treatment of addiction and other behavioral disorders.
科学的研究の応用
MPBP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes MPBP a potential tool for studying the role of dopamine in addiction and other behavioral disorders.
特性
IUPAC Name |
3-methyl-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18-10-7-15(8-11-18)17-16(19)14-6-4-5-13(2)12-14/h4-6,12,15H,3,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAYCGAGZGKXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)




![1-[(5-ethyl-2-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433322.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4433337.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4433344.png)
![N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B4433366.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)